![molecular formula C10H8Cl2N4O B1450791 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123375-88-2](/img/structure/B1450791.png)

6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one

Descripción general

Descripción

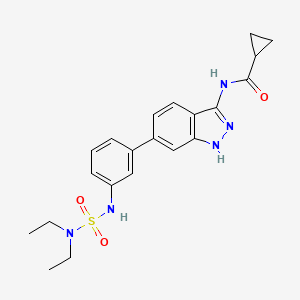

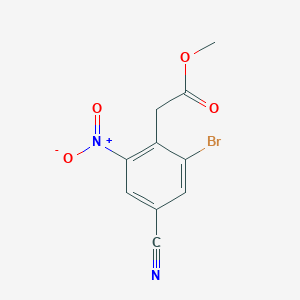

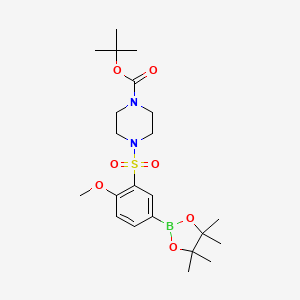

“6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one” is a heterocyclic compound. It has a molecular formula of C10H8Cl2N4O and a molecular weight of 271.1 g/mol .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . For example, chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yielded the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid. Treatment of this with ammonia in ethanol gave the amine, which was cyclized to the desired product .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms . This structure is further substituted with an amino group and a 2,4-dichlorophenylamino group .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can include aromatic nucleophilic substitution reactions . The products of these reactions can be a result of amination, solvolysis, and condensation processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H8Cl2N4O), molecular weight (271.1 g/mol), and its heterocyclic structure .

Aplicaciones Científicas De Investigación

Transformation into Derivatives

6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, related to the chemical , can be transformed into 2-alkyl(amino)-derivatives and 4-chloro derivatives through reactions with amines and treatment with SOCl2-DMF (Botta et al., 1985).

Antihypertensive Activity

Derivatives of the pyrimidinone class have shown antihypertensive activity. In particular, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been noted to lower blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).

Antiproliferative Activity

New derivatives of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, similar in structure, have been synthesized and evaluated for antiproliferative activity against human breast cancer and nonmalignant mouse fibroblast cell lines (Atapour-Mashhad et al., 2017).

Synthesis and Characterization of Betainic Pyrimidinaminides

Research into the synthesis and characterization of betainic pyrimidinaminides, which are structurally related to the chemical , has been conducted. These are formed by nucleophilic substitution on trichloropyrimidines (Schmidt, 2002).

Antimicrobial Activity

2-Amino-4-{4'-[(4'-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidines have been synthesized and tested for biological activity against various bacteria and fungi, demonstrating moderate activity (J.V.Guna & D.M.Purohit, 2012).

Construction of Substituted Pyrimido[4,5-d]Pyrimidones

Studies on constructing substituted pyrimido[4,5-d]pyrimidones through transformations of enaminouracil have been carried out. This involves reactions with primary aromatic or heterocyclic amines (Hamama et al., 2012).

Aminolysis in Organic Chemistry

The aminolysis of similar compounds, such as 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, has been explored, providing insights into reactions involving sterically unshielded amines (Novakov et al., 2017).

Hydrogen-Bonded Structures in Crystals

Research into the hydrogen-bonded structures in crystals containing aminopyrimidine fragments has been conducted, revealing insights into molecular recognition processes (Rajam et al., 2017).

Inhibitory Activity of Derivatives

The synthesis and structure-activity relationships of naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases have been studied, showing the potential of pyrimidine derivatives in medicinal chemistry (Thompson et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-2-(2,4-dichloroanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCXXULHQCBCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)